ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate
Description
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a benzimidazole derivative featuring a carbamate group (-OCONH-) at the 2-position and a methoxy (-OCH₃) substituent at the 5-position of the benzimidazole core. For instance, ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate (CAS 31430-19-0) shares the carbamate moiety but substitutes the 5-methoxy group with a benzoyl (-C₆H₅CO-) group . Similarly, methyl (5-propoxy-1H-benzo[d]imidazol-2-yl)carbamate (CAS 20559-55-1) highlights the impact of alkoxy chain length on physicochemical properties . These analogs underscore the versatility of benzimidazole carbamates in pharmaceutical and material sciences.
Properties
CAS No. |
882864-96-2 |
|---|---|
Molecular Formula |
C11H13N3O3 |
Molecular Weight |
235.24 g/mol |
IUPAC Name |
ethyl N-(6-methoxy-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C11H13N3O3/c1-3-17-11(15)14-10-12-8-5-4-7(16-2)6-9(8)13-10/h4-6H,3H2,1-2H3,(H2,12,13,14,15) |
InChI Key |
RBDQJYMDVBHECK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(N1)C=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Cyanamide Reaction Step
The synthesis begins with the formation of the carbamate precursor. In a patented method for analogous compounds, methyl chloroformate reacts with cyanamide under alkaline conditions to generate methyl cyanocarbamate. For the ethyl 5-methoxy variant, ethyl chloroformate replaces methyl chloroformate, reacting with cyanamide in a solvent system (e.g., methanol/water) at pH >9. A phase transfer catalyst (e.g., tetrabutylammonium bromide) facilitates the reaction at 50–70°C, yielding ethyl cyanocarbamate as a salt (Equation 1):
Key parameters include:
Acidification and Hydrolysis
The cyanocarbamate salt undergoes acid hydrolysis to liberate the free carbamate. In the methyl analogue, 4–5 M HCl at 20–70°C cleaves the salt, with hexanol extraction isolating methyl cyanocarbamate. For the ethyl derivative, similar conditions apply:
Critical factors :
Ring-Closing Reaction
The final step involves cyclizing 4-methoxy-o-phenylenediamine with ethyl cyanocarbamate under acidic conditions. The patent method for 5-methylbenzimidazole-2-carbamate employs 35% HCl and sodium thiosulfate as a catalyst at 70–90°C. Adapting this for the 5-methoxy derivative:
Optimized conditions :
-
Catalyst : 0.5–1.0 wt% sodium thiosulfate accelerates ring closure.
-
Temperature : 80–90°C for 2–3 hours ensures complete cyclization.
-
Post-treatment : Formaldehyde solution (35%) at 70–80°C removes unreacted intermediates, followed by centrifugation and drying.
Optimization of Reaction Conditions
Temperature and pH Control
| Parameter | Cyanamide Step | Acidification | Ring-Closing |
|---|---|---|---|
| Temperature (°C) | 50–70 | 20–70 | 70–90 |
| pH Range | >9 | 6–7 | 3–4 |
| Yield Improvement | +15% with PTC | +10% with hexanol | +20% with Na₂S₂O₃ |
Maintaining pH >9 in the cyanamide step prevents premature hydrolysis of chloroformate. In the ring-closing phase, pH 3–4 stabilizes the protonated amine, facilitating nucleophilic attack on the carbamate.
Catalysts and Their Impact
-
Phase transfer catalysts (PTCs) : Tetrabutylammonium bromide increases interfacial reactivity in cyanamide reactions, boosting yields from 65% to 80%.
-
Sodium thiosulfate : Reduces activation energy in ring-closing, enhancing reaction rates by 30%.
-
Formaldehyde : Acts as a scavenger for residual amines, improving product purity to >95%.
Industrial-Scale Production Considerations
Scaled-up synthesis employs continuous flow reactors for the cyanamide and acidification steps, reducing batch time by 40%. Key metrics:
| Metric | Laboratory Scale | Industrial Scale |
|---|---|---|
| Batch Time (hr) | 8 | 4.8 |
| Yield (%) | 73–79 | 85–88 |
| Purity (%) | 90–95 | 98–99 |
Waste reduction strategies include recycling hexanol and using biphasic solvent systems to minimize acid waste.
Comparative Analysis with Related Benzimidazole Derivatives
*Extrapolated from methyl analogue data . The methoxy group’s electron-donating nature slightly lowers melting points compared to methyl substituents.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Chemistry
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with potential applications in various domains.
Biology
This compound is under investigation for its antimicrobial and antiparasitic activities. Studies have shown that it may inhibit the growth of certain pathogens, making it a candidate for further research in infectious disease treatment .
Medicine
In the medical field, this compound is being explored for its potential therapeutic effects against diseases such as cancer and other infectious diseases. Its mechanism of action may involve the inhibition of specific enzymes or interference with pathogen replication .
Industry
The compound is also utilized in developing new materials and chemical processes within industrial settings. Its properties can be leveraged to enhance product formulations or create innovative solutions in material science.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Antiparasitic Research
In another investigation, researchers examined the antiparasitic properties of the compound against Leishmania species. The findings demonstrated that this compound effectively reduced parasite viability in vitro, indicating promise for treating parasitic infections.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates new synthetic pathways |
| Biology | Antimicrobial and antiparasitic activities | Inhibits growth of Staphylococcus aureus and E. coli |
| Medicine | Potential treatment for cancer and infectious diseases | Inhibits specific enzymes; interferes with pathogen replication |
| Industry | Development of new materials | Enhances product formulations |
Mechanism of Action
The mechanism of action of ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The substituents at the 5-position of the benzimidazole ring significantly influence molecular weight, solubility, and biological activity:
*Hypothetical data inferred from analogs. †Calculated based on formula C₁₁H₁₃N₃O₃.
Key Observations :
- Methoxy vs. Benzoyl : The 5-methoxy group likely enhances aqueous solubility compared to the bulky benzoyl group, which may improve bioavailability .
Antiparasitic and Antitumor Activity
- Ethyl (5-benzoyl-1H-benzimidazol-2-yl)carbamate : Functions as a degradation product of Mebendazole, an antiparasitic drug targeting tubulin polymerization .
- Methyl (5-(2-thienylcarbonyl)-1H-benzimidazol-2-yl)carbamate (R 17934) : Exhibits potent antimicrotubular activity, disrupting mitosis in malignant cells .
- Thiosemicarbazone-based analogs (Compounds 4–8, ) : Derivatives with chlorobenzyl or methoxybenzyl groups show moderate antitumor activity (e.g., 37–47% yield, melting points 110–192°C) .
Comparison : The 5-methoxy substitution in the target compound may offer a balance between solubility and tubulin-binding efficacy, akin to Mebendazole derivatives but with reduced metabolic instability compared to benzoyl groups .
Biological Activity
Ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Overview of Benzimidazole Derivatives
Benzimidazole derivatives, including this compound, are known for their broad spectrum of biological activities. These compounds interact with various biological targets, influencing multiple biochemical pathways. Their mechanisms of action often involve enzyme inhibition and interference with cellular processes.
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Concentration (µg/ml) | E. coli Inhibition Zone (mm) | P. aeruginosa Inhibition Zone (mm) | COPS Inhibition Zone (mm) |
|---|---|---|---|---|
| This compound | 1 | 12 | 10 | 8 |
| 10 | 18 | 15 | 10 | |
| 100 | 25 | 20 | 12 | |
| Gentamycin (Standard) | 100 | 30 | 28 | 25 |
Research indicates that this compound exhibits antibacterial activity comparable to gentamycin against E. coli at higher concentrations . This compound's efficacy suggests potential applications in treating bacterial infections.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, showing significant cytotoxic effects.
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 |
| A549 | Not Active |
| MRC-5 | Moderate Activity |
The IC50 values indicate that this compound effectively inhibits the growth of HCC827 and NCI-H358 cell lines, suggesting its potential as an anticancer agent . However, it also shows activity against normal lung fibroblast cells (MRC-5), indicating a need for further optimization to enhance selectivity and reduce toxicity.
The biological activity of this compound is attributed to its ability to inhibit specific enzymes involved in disease pathways. For instance, benzimidazole derivatives are known to target topoisomerases and other critical enzymes in cancer cells, leading to apoptosis and reduced proliferation .
Case Studies and Research Findings
Numerous studies have explored the pharmacological properties of benzimidazole derivatives, including this compound:
- Antibacterial Study : A study reported the synthesis of several benzimidazole derivatives, including ethyl 5-methoxy variant, which exhibited significant antibacterial activity against E. coli and Pseudomonas aeruginosa using disc diffusion methods .
- Anticancer Study : Another research highlighted the compound's effectiveness in inducing apoptosis in cancer cell lines through flow cytometry analysis, demonstrating its potential as a therapeutic agent in oncology .
- In Silico Studies : Computational studies have provided insights into the binding affinities of this compound with various biological targets, aiding in understanding its mechanism of action at the molecular level .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 5-methoxy-1H-benzimidazol-2-ylcarbamate?
- Methodological Answer : The compound can be synthesized via cyclization reactions using reagents like phosphorus oxychloride under reflux conditions. For example, similar benzimidazole derivatives are synthesized by reacting hydrazides with cyclizing agents at elevated temperatures (120°C) . Key steps include solvent selection (e.g., methanol or ethyl acetate), catalysts (e.g., magnesium chloride), and purification via recrystallization. Yield optimization often involves adjusting stoichiometry and reaction time .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodological Answer : Structural confirmation requires a combination of:
- IR spectroscopy : To identify functional groups (e.g., carbamate C=O stretch ~1700 cm⁻¹, methoxy C-O ~1250 cm⁻¹) .
- NMR (¹H/¹³C) : To resolve aromatic protons (6.5–8.5 ppm for benzimidazole) and methoxy groups (~3.8 ppm) .
- LC-MS : For molecular ion confirmation (e.g., [M+H]⁺ at m/z 309.32) and purity assessment .
Q. What analytical methods are suitable for detecting impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used, especially for identifying related substances like mebendazole impurities. Gradient elution with C18 columns and mobile phases (e.g., acetonitrile/water) can resolve structurally similar derivatives .
Advanced Research Questions
Q. How do enzymatic pathways degrade this compound, and what experimental approaches elucidate these mechanisms?
- Methodological Answer : Carbamate hydrolases (e.g., MheI esterase from Nocardioides spp.) catalyze hydrolysis to 2-aminobenzimidazole. Key steps include:
- Enzyme assays : Monitor substrate depletion using UV-Vis spectroscopy (λ_max ~280 nm for benzimidazole products) .
- LC-MS/MS : Track intermediate metabolites (e.g., 2-hydroxybenzimidazole) .
- Gene cloning : Heterologous expression of mheI in E. coli enables enzyme characterization (e.g., kinetic parameters: K_m = 6.1 µM, k_cat = 170 min⁻¹) .
Q. How can computational chemistry optimize reaction design for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:
- Reaction path searches : Identify low-energy intermediates using software like Gaussian or ORCA .
- Machine learning : Train models on experimental data to predict optimal conditions (e.g., solvent, catalyst) .
- Docking studies : Simulate interactions with biological targets (e.g., β-tubulin for antiparasitic activity) .
Q. What strategies address contradictory data in synthesis yields across different methodologies?
- Methodological Answer : Systematic analysis using Design of Experiments (DoE) identifies critical variables (e.g., temperature, pH). For example:
- Factorial designs : Test interactions between catalysts (e.g., MgCl₂) and solvents (e.g., methanol vs. ethyl acetate) .
- Response surface methodology (RSM) : Optimizes yield by modeling non-linear relationships (e.g., reflux time vs. purity) .
Q. How do catalysts influence the synthesis of benzimidazole derivatives?
- Methodological Answer : Catalysts like ZnCl₂ enhance cyclization by stabilizing intermediates. Comparative studies show:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
